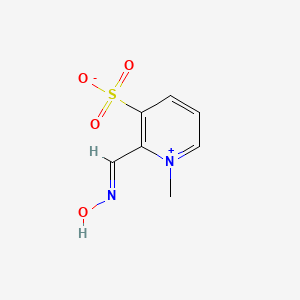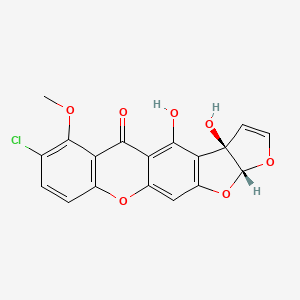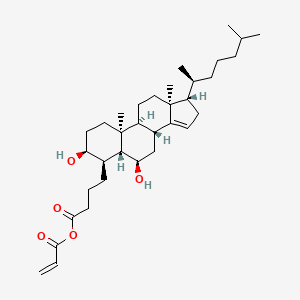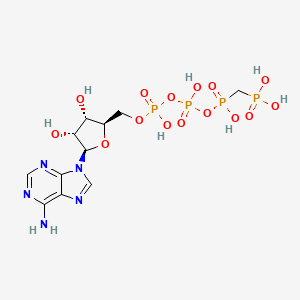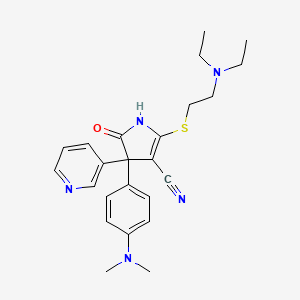
Glimy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Glimepiride involves several synthetic steps. One common method starts with the reaction of 4-methylcyclohexyl isocyanate with 4-aminobenzenesulfonamide to form the intermediate compound. This intermediate is then reacted with 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide under specific conditions to yield Glimepiride .
Industrial Production Methods
Industrial production of Glimepiride typically involves large-scale synthesis using the same basic steps as the laboratory preparation but optimized for efficiency and yield. This includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Glimepiride undergoes several types of chemical reactions, including:
Oxidation: Glimepiride can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the sulfonylurea group.
Substitution: Substitution reactions can occur at the aromatic ring or the sulfonylurea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of Glimepiride .
科学的研究の応用
Glimepiride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sulfonylurea chemistry.
Biology: Investigated for its effects on pancreatic beta cells and insulin secretion.
Medicine: Extensively studied for its efficacy and safety in managing type 2 diabetes.
Industry: Used in the development of new antidiabetic drugs and formulations.
作用機序
Glimepiride acts as an insulin secretagogue. It lowers blood sugar by stimulating the release of insulin from pancreatic beta cells and by inducing increased activity of intracellular insulin receptors . The primary molecular target is the ATP-sensitive potassium channels (K_ATP channels) on the beta cells, which, when blocked, cause depolarization and subsequent insulin release .
類似化合物との比較
Similar Compounds
Glipizide: Another second-generation sulfonylurea with a shorter duration of action compared to Glimepiride.
Glyburide: Similar to Glimepiride but associated with a higher risk of hypoglycemia.
Tolbutamide: A first-generation sulfonylurea with a different safety and efficacy profile.
Uniqueness
Glimepiride is unique among sulfonylureas due to its longer duration of action and lower risk of hypoglycemia and weight gain. It also has fewer cardiovascular effects compared to other sulfonylureas, making it a safer option for patients with cardiovascular concerns .
特性
CAS番号 |
949116-28-3 |
|---|---|
分子式 |
C43H54N6O8S2 |
分子量 |
847.1 g/mol |
IUPAC名 |
4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H34N4O5S.C19H20N2O3S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19;1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30);3-8,12,17H,2,9-11H2,1H3,(H,21,22,23) |
InChIキー |
LPUABPUGKFRHNX-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


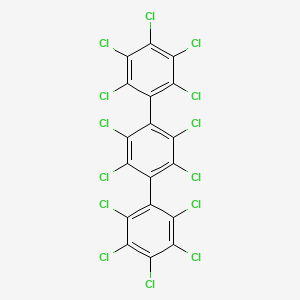
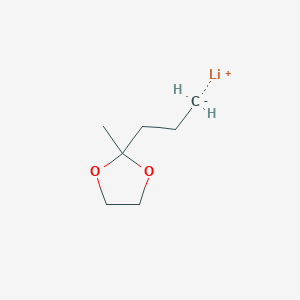

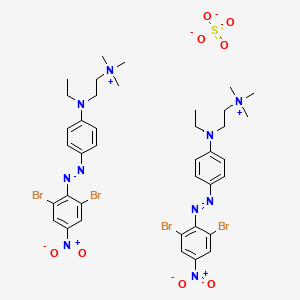
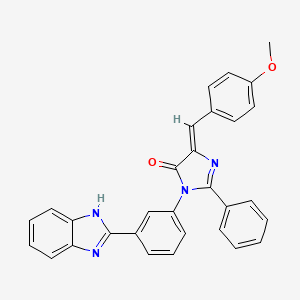
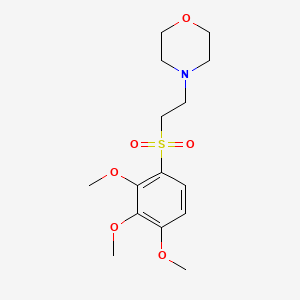
![(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B15185002.png)
